N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]naphthalene-2-carboxamide
Description
Properties
IUPAC Name |
N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]naphthalene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17FN2O2/c22-17-7-9-19(10-8-17)24-13-18(12-20(24)25)23-21(26)16-6-5-14-3-1-2-4-15(14)11-16/h1-11,18H,12-13H2,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTERHDXECDMLAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=C(C=C2)F)NC(=O)C3=CC4=CC=CC=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]naphthalene-2-carboxamide typically involves multiple steps, starting with the preparation of the pyrrolidinone ring. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts under basic conditions . The fluorophenyl group is introduced through a nucleophilic substitution reaction, while the naphthamide moiety is attached via amide coupling reactions using reagents like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The use of microwave irradiation techniques can also enhance reaction rates and efficiency .
Chemical Reactions Analysis
Types of Reactions
N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]naphthalene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, especially involving the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethylformamide (DMF).
Major Products
The major products formed from these reactions include various oxidized or reduced derivatives, as well as substituted analogs with different functional groups replacing the fluorophenyl moiety.
Scientific Research Applications
Chemistry
In the field of organic chemistry, N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]naphthalene-2-carboxamide serves as a versatile building block for synthesizing more complex organic molecules. It can be utilized in various organic transformations, including:
- Nucleophilic substitution reactions : The compound can react with various nucleophiles to form new derivatives.
- Oxidation and reduction reactions : It can undergo oxidation to introduce additional functional groups or reduction to convert carbonyl groups into alcohols.
Biology
The compound's structural features make it a candidate for studying interactions with biological macromolecules such as proteins and nucleic acids. Notable applications include:
- Kinase modulation : The fluorophenyl group enhances binding affinity to specific protein targets, potentially leading to therapeutic effects in diseases characterized by dysregulated kinase activity.
- Drug development : Its unique properties may facilitate the design of new drugs targeting specific biological pathways.
Industry
In industrial applications, this compound is explored for developing new materials with distinct properties. Applications include:
- Polymer synthesis : The compound can act as a monomer or additive in polymer formulations.
- Coatings : Its chemical properties may enhance the performance of coatings in various applications.
Case Studies
- Biological Activity Assessment : Research has demonstrated that this compound exhibits significant inhibitory effects on certain kinases, indicating its potential as a therapeutic agent in cancer treatment .
- Material Science Application : In a study focused on polymer composites, the incorporation of this compound into polymer matrices improved mechanical properties and thermal stability, showcasing its utility in material science .
Mechanism of Action
The mechanism of action of N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]naphthalene-2-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The fluorophenyl group enhances binding affinity through hydrophobic interactions, while the naphthamide moiety can form hydrogen bonds with target proteins. This compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist .
Comparison with Similar Compounds
Chalcone Derivatives with 4-Fluorophenyl Moieties
Chalcone derivatives containing the (E)-1-(4-fluorophenyl)prop-2-en-1-one skeleton (e.g., 4-fluoro-chalcone and substituted variants) share structural similarities with the target compound’s fluorophenyl group. Key differences and findings include:
Key Observations :
- The target compound’s pyrrolidinone ring replaces the chalcone’s α,β-unsaturated ketone, likely altering conformational flexibility and hydrogen-bonding capacity.
Indazole Carboxamide Analogs (e.g., 4F-CUMYL-5F-PINACA)
4F-CUMYL-5F-PINACA (1-(5-fluoropentyl)-N-[2-(4-fluorophenyl)propan-2-yl]-1H-indazole-3-carboxamide) shares a carboxamide linkage and fluorophenyl group with the target compound. Comparative analysis:
Key Observations :
- Both compounds utilize fluorinated aromatic groups for enhanced receptor binding and metabolic stability.
- The indazole core in 4F-CUMYL-5F-PINACA is associated with cannabinoid receptor affinity, whereas the target compound’s naphthalene system may prioritize different targets (e.g., kinases or enzymes).
Oxadiazole and Benzodioxole Carboxamides
Compounds like N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]naphthalene-2-carboxamide and related analogs highlight variations in heterocyclic systems:
Key Observations :
- The oxadiazole ring in these analogs may improve metabolic stability compared to the target compound’s pyrrolidinone.
Structural and Functional Implications
- Naphthalene vs.
- Pyrrolidinone vs. α,β-Unsaturated Ketone: The pyrrolidinone’s lactam structure may improve solubility and reduce reactivity compared to chalcones’ enone system.
- Fluorophenyl Positioning : The 4-fluorophenyl group is a common feature across analogs, suggesting its critical role in balancing lipophilicity and electronic effects.
Biological Activity
N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]naphthalene-2-carboxamide is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant research findings.
Structural Characteristics
The compound features a complex structure that includes:
- Pyrrolidinone Ring : Enhances interactions with biological macromolecules.
- Naphthalene Carboxamide Moiety : Provides a hydrophobic environment for binding.
- Fluorophenyl Group : Increases binding affinity to specific targets due to its electron-withdrawing properties.
These structural components contribute to the compound's unique reactivity and potential therapeutic applications, particularly in oncology and neurology .
The biological activity of this compound primarily involves:
- Enzyme Interaction : The compound interacts with various enzymes and receptors, potentially inhibiting their activity.
- Cell Cycle Modulation : Preliminary studies indicate that it may induce apoptosis in cancer cells by arresting the cell cycle at the S phase .
Antimycobacterial Activity
Research has shown that compounds related to naphthalene-2-carboxamides exhibit significant antimycobacterial properties. For instance, N-(4-fluorophenyl)-1-hydroxynaphthalene-2-carboxamide demonstrated notable activity against Mycobacterium kansasii with a minimum inhibitory concentration (MIC) of 14.2 μmol/L . This suggests that similar derivatives may possess comparable or enhanced biological activities.
Structure-Activity Relationships (SAR)
A study evaluating various naphthalene derivatives highlighted the importance of structural modifications on biological activity. The presence of specific substituents on the naphthalene ring significantly influenced activity against different strains of bacteria . For instance, increasing lipophilicity did not always correlate with increased activity, indicating that optimal structural configurations are crucial for efficacy.
Case Study 1: Antitumor Activity
In a study focusing on antitumor effects, compounds related to this compound were evaluated for their ability to induce apoptosis in HepG2 liver cancer cells. The results indicated that treatment led to increased expression of pro-apoptotic proteins and decreased anti-apoptotic factors, suggesting a mechanism involving mitochondrial pathways .
Case Study 2: QSAR Analysis
Quantitative structure–activity relationship (QSAR) models have been developed to predict the biological activities of naphthalene derivatives. These models help in understanding how variations in chemical structure affect biological efficacy and can guide future drug design efforts .
Data Summary Table
| Compound Name | Biological Activity | MIC (μmol/L) | Notable Features |
|---|---|---|---|
| N-(4-fluorophenyl)-1-hydroxynaphthalene-2-carboxamide | Antimycobacterial | 14.2 | Effective against M. kansasii |
| IMB-1406 | Antitumor | IC50: 6.92–8.99 | Induces apoptosis in HepG2 cells |
| This compound | Potential anticancer agent | TBD | Structure allows interaction with enzymes |
Q & A
Q. Basic
- NMR : H NMR (DMSO-d6) identifies aromatic protons (δ 7.2–8.5 ppm), fluorophenyl signals (δ 7.0–7.3 ppm), and the pyrrolidinone carbonyl (δ 172–174 ppm). C NMR confirms the carboxamide carbonyl (δ 165–168 ppm) .
- Mass Spectrometry : High-resolution ESI-MS (e.g., m/z 366.12 [M+H]) validates molecular weight .
What strategies mitigate byproduct formation during fluorophenyl ring substitution?
Q. Advanced
- Protecting Groups : Temporarily protect the pyrrolidinone nitrogen with tert-butoxycarbonyl (Boc) to prevent unwanted side reactions.
- Regioselective Catalysis : Use Pd(PPh)/CuI in Sonogashira couplings for precise aryl-alkyne attachments.
- HPLC Monitoring : Track reaction progress with reverse-phase HPLC (C18 column, acetonitrile/water gradient) to isolate intermediates .
What are the solubility and stability profiles of this compound under varying conditions?
Q. Basic
- Solubility : Soluble in DMSO (>50 mg/mL), sparingly soluble in water (<0.1 mg/mL).
- Stability : Stable at −20°C for 2 years in anhydrous DMSO. Degrades at >80°C or under prolonged UV exposure, forming naphthalene-2-carboxylic acid and fluorophenyl fragments .
How does the fluorophenyl group influence binding affinity in kinase inhibition assays?
Advanced
The 4-fluorophenyl moiety enhances hydrophobic interactions with ATP-binding pockets in kinases (e.g., EGFR). In silico docking (AutoDock Vina) shows a ΔG of −9.2 kcal/mol, comparable to clinical kinase inhibitors. In vitro assays (IC = 12 nM) confirm competitive inhibition .
What computational methods predict structure-activity relationships (SAR) for pyrrolidinone modifications?
Q. Advanced
- QSAR Modeling : Use Gaussian09 for DFT calculations to assess electron-withdrawing effects of fluorine on aromatic rings.
- Molecular Dynamics : GROMACS simulations reveal that replacing 4-fluorophenyl with chlorophenyl reduces binding stability (RMSD increases from 1.2 Å to 2.8 Å) .
How are conflicting bioactivity data resolved across different cell lines?
Q. Advanced
- Dose-Response Curves : Re-test activity in triplicate across 3–5 cell lines (e.g., HEK293, HeLa) to identify outlier results.
- Metabolic Stability : Use liver microsome assays (human/rat) to rule out cytotoxicity from metabolite interference.
Discrepancies in IC values (e.g., 12 nM vs. 45 nM) often arise from varying P-glycoprotein expression levels .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
